molecular formula C16H13N3O5S B5154602 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5154602
M. Wt: 359.4 g/mol
InChI Key: YHSITHGLCCLFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MNBA, is a synthetic compound that has attracted significant attention due to its potential applications in scientific research. MNBA is a heterocyclic compound with a molecular formula of C16H12N4O5S, and a molecular weight of 396.36 g/mol. The compound has a yellowish crystalline appearance and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Mechanism of Action

The mechanism of action of 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, studies have suggested that the compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression. 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in various cell and animal models. 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized in large quantities. 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid is also soluble in organic solvents, which makes it easy to prepare solutions for experimental use. However, 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid-based therapeutics for the treatment of various diseases. Another area of interest is the investigation of the potential mechanisms of action of 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to investigate the safety and toxicity of 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid in vivo.

Synthesis Methods

2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multistep process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-mercaptoaniline. The resulting product is then subjected to a series of purification steps to obtain pure 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid.

Scientific Research Applications

2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been used in various scientific research studies due to its unique chemical properties. The compound has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. 2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-10(6-4-8-13(9)19(23)24)14(20)18-16(25)17-12-7-3-2-5-11(12)15(21)22/h2-8H,1H3,(H,21,22)(H2,17,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSITHGLCCLFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

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